2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-23-12-6-11-21(24(23)30-2)25(28)26-17-22(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,22H,13-17H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBACMRANDBUAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.
Attachment of the Naphthyl Moiety: The final step involves the coupling of the naphthyl group to the morpholino-substituted benzamide, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the morpholino and naphthyl groups, resulting in different chemical properties and applications.
N-(2-morpholinoethyl)benzamide: Does not have the methoxy or naphthyl substitutions, leading to variations in reactivity and biological activity.
Uniqueness
2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,3-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. The compound features a benzamide core with methoxy substitutions and a morpholino-naphthyl moiety, which contribute to its unique biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure can be represented as follows:
This structure highlights the presence of two methoxy groups at the 2 and 3 positions of the benzamide ring, which are critical for its biological activity.
The biological activity of 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is primarily attributed to its ability to interact with various biological macromolecules. The morpholino group enhances solubility and bioavailability, while the naphthyl moiety facilitates hydrophobic interactions with target proteins. This compound has been investigated for its potential as:
- Anticancer Agent : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Biochemical Probe : It has been explored as a tool for studying specific biochemical pathways due to its ability to modulate enzyme activity.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide exhibits significant cytotoxicity against colon carcinoma (HCT-15) cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin . The mechanism involves the induction of apoptosis via the activation of caspase pathways.
- Biochemical Interactions : Molecular dynamics simulations indicate that the compound interacts predominantly through hydrophobic contacts with target proteins, which enhances its binding affinity . This property is crucial for its role as a biochemical probe.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dimethoxybenzamide | Lacks morpholino and naphthyl groups | Limited biological activity |
| N-(2-morpholinoethyl)benzamide | No methoxy or naphthyl substitutions | Varies in reactivity; less potent |
The presence of both methoxy and morpholino-naphthyl groups in 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide enhances its reactivity and biological activity compared to its analogs.
Q & A
Basic: What are the established synthetic routes for 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the morpholino-ethyl-naphthalene intermediate via nucleophilic substitution or reductive amination, using morpholine and naphthalene derivatives under reflux conditions (e.g., toluene, Yb(OTf)₃ catalysis) .
- Step 2: Coupling the intermediate with 2,3-dimethoxybenzoyl chloride via amide bond formation in anhydrous dichloromethane with triethylamine as a base .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (methanol/water) .
Key Data: Yields range from 60–75% depending on reaction optimization. Purity is confirmed by HPLC (>95%) and NMR (¹H/¹³C) .
Advanced: How can reaction conditions be optimized to improve yield in the final amidation step?
Methodological Answer:
Critical factors include:
- Catalyst Screening: Transition-metal catalysts (e.g., Yb(OTf)₃) enhance electrophilicity of the carbonyl group, reducing side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, DCM) stabilize intermediates; microwave-assisted synthesis reduces reaction time by 40% .
- Temperature Control: Maintaining 0–5°C during benzoyl chloride addition minimizes hydrolysis .
Contradiction Note: While some protocols favor room-temperature stirring, low-temperature conditions are recommended for moisture-sensitive intermediates .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in activity (e.g., IC₅₀ values) may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation time). For enzyme inhibition, use recombinant proteins with validated activity .
- Structural Confirmation: Verify compound purity (HPLC-MS) and stereochemistry (X-ray crystallography or circular dichroism) .
- Target Selectivity: Perform competitive binding assays against off-target receptors (e.g., dopamine D2 vs. serotonin receptors) .
Case Study: A 2025 study resolved conflicting kinase inhibition data by confirming batch-specific impurities via LC-MS/MS .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm), morpholine (δ 2.5–3.5 ppm), and naphthalene protons (δ 7.2–8.5 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ (calculated m/z: 463.21) and fragmentation patterns .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Advanced: What computational strategies predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors or kinases. Prioritize residues within 4Å of the morpholine/naphthalene groups .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- QSAR Models: Corinate substituent electronegativity (methoxy vs. nitro groups) with activity trends .
Advanced: How do structural analogs (e.g., thiophene vs. naphthalene derivatives) alter pharmacological profiles?
Methodological Answer:
-
Comparative Analysis: Replace naphthalene with thiophene () to evaluate:
- Lipophilicity: LogP increases by ~0.5 units, enhancing blood-brain barrier penetration .
- Bioactivity: Thiophene analogs show 10-fold lower D2 receptor affinity but improved solubility .
-
SAR Table:
Substituent Target Affinity (Ki, nM) Solubility (mg/mL) Naphthalene 12 ± 2 0.15 Thiophene 150 ± 20 0.45 Data derived from radioligand displacement assays .
Basic: What are the solubility challenges, and how can they be mitigated in in vitro assays?
Methodological Answer:
- Problem: Low aqueous solubility (<0.2 mg/mL) due to aromaticity.
- Solutions:
- Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .
- Formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility 5-fold .
- Test in serum-containing media to mimic physiological conditions .
Advanced: What strategies validate the stability of this compound under physiological pH?
Methodological Answer:
- Accelerated Stability Testing: Incubate at pH 1.2 (gastric), 7.4 (blood), and 8.5 (intestinal) for 24–72 hours. Analyze degradation via:
- HPLC-UV: Monitor parent compound depletion and byproduct formation .
- LC-MS/MS: Identify hydrolyzed products (e.g., free benzamide or morpholine fragments) .
- Key Finding: Degradation <5% at pH 7.4 after 24 hours, but >30% at pH 1.2, suggesting enteric coating for oral delivery .
Advanced: How can researchers correlate in vitro activity with in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetics: Measure plasma half-life (IV/PO administration in rodents) and brain-to-plasma ratio via LC-MS .
- PD Markers: Quantify target engagement (e.g., dopamine receptor occupancy via PET imaging with [¹¹C]raclopride analogs) .
- Dose-Response: Align in vitro IC₅₀ with free plasma concentrations (unbound fraction adjusted using fu, plasma protein binding) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Gloves (nitrile), lab coat, and eye protection due to potential irritancy .
- Waste Disposal: Neutralize with 10% acetic acid before incineration .
- Storage: -20°C under argon to prevent oxidation; desiccate to avoid hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
